1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a cyclopropane ring, a sulfonyl group, and a phenoxyethyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane typically involves multiple steps. One common method includes the reaction of cyclopropanesulfonyl chloride with 1,4-diazepane in the presence of a base to form the cyclopropanesulfonyl-diazepane intermediate. This intermediate is then reacted with 2-phenoxyethyl bromide under nucleophilic substitution conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, alcohols, and various substituted diazepane derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenoxyethyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis.
Comparison with Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-(2-methoxyethyl)-1,4-diazepane
- 1-(Cyclopropanesulfonyl)-4-(2-ethoxyethyl)-1,4-diazepane
- 1-(Cyclopropanesulfonyl)-4-(2-butoxyethyl)-1,4-diazepane
Comparison: Compared to these similar compounds, 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane is unique due to the presence of the phenoxyethyl group, which can significantly influence its chemical reactivity and biological activity. The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-phenoxyethyl)-1,4-diazepane |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,16-7-8-16)18-10-4-9-17(11-12-18)13-14-21-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
InChI Key |
CJTZWHYDFSZCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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